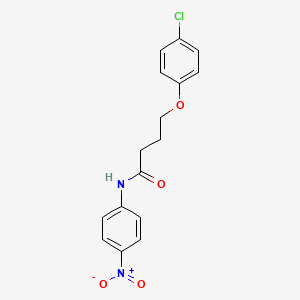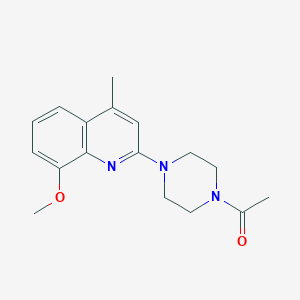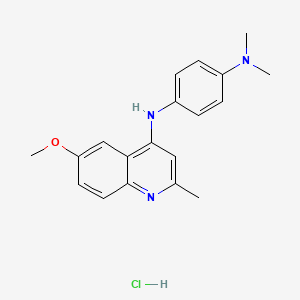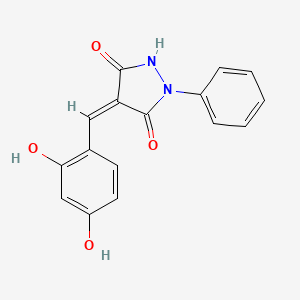
4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide is a chemical compound commonly referred to as "BPN" or "BPN'". This compound is widely used in scientific research due to its unique properties and abilities.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide involves its ability to act as an antagonist of the CB1 receptor. This receptor is primarily found in the central nervous system and is involved in the regulation of various physiological processes such as appetite, pain perception, and mood. By blocking the CB1 receptor, 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide can modulate these processes and provide valuable insights into the functioning of the endocannabinoid system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide have been extensively studied. This compound has been found to modulate various processes such as appetite, pain perception, and mood. Additionally, it has been found to have anti-inflammatory and neuroprotective properties. These effects make 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide a valuable compound for the study of various physiological and pathological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide is its ability to act as an antagonist of the CB1 receptor. This makes it a valuable tool for the study of the endocannabinoid system and its regulation of various physiological processes. However, one of the limitations of this compound is its specificity. It has been found to have a relatively low affinity for the CB1 receptor, which limits its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide. One of the most significant is the development of more specific CB1 receptor antagonists. This would allow for more targeted studies of the endocannabinoid system and its regulation of various physiological processes. Additionally, the use of 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is an area of ongoing research. Finally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production, which would make it more widely available for scientific research.
Métodos De Síntesis
The synthesis of 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide involves the reaction of 4-chlorophenol and 4-nitroaniline in the presence of butyryl chloride. The resulting product is then purified using column chromatography to obtain the final product. This synthesis method has been widely used and has been found to be efficient and effective.
Aplicaciones Científicas De Investigación
4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide has been used in various scientific research applications. One of the most significant applications is in the study of the endocannabinoid system. This compound has been found to act as an antagonist of the CB1 receptor, which is a key component of the endocannabinoid system. This has led to the use of 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide in the study of various physiological and pathological processes that are regulated by the endocannabinoid system.
Propiedades
IUPAC Name |
4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c17-12-3-9-15(10-4-12)23-11-1-2-16(20)18-13-5-7-14(8-6-13)19(21)22/h3-10H,1-2,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRAHBOPMUPYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCOC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-bromophenyl)ethyl]propanamide](/img/structure/B5233547.png)
![N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5233561.png)
![N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5233569.png)
![N-[2-(tert-butylthio)ethyl]-4-chloro-3-nitrobenzamide](/img/structure/B5233570.png)
![ethyl 5-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5233574.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5233579.png)

![(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methanol](/img/structure/B5233591.png)

![5-({1-[2-(2-sec-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5233607.png)
![3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5233619.png)
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B5233624.png)

![3-(2-fluorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233641.png)